2-(Aminomethyl)butan-1-amine
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Overview
Description
2-(Aminomethyl)butan-1-amine is an organic compound that belongs to the class of primary amines It is characterized by the presence of an amino group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-chloromethylbutane with ammonia under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the purification of reactants, controlled reaction temperatures, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halides like bromoethane or chloroethane can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Scientific Research Applications
2-(Aminomethyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)butan-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved often include the formation of intermediates that can further react to yield desired products .
Comparison with Similar Compounds
Butylamine: A primary amine with a similar structure but without the additional methyl group.
2-Methylbutylamine: Similar to 2-(Aminomethyl)butan-1-amine but with a different substitution pattern.
Isobutylamine: Another primary amine with a branched structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
2-ethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXTZKCNKVYLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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